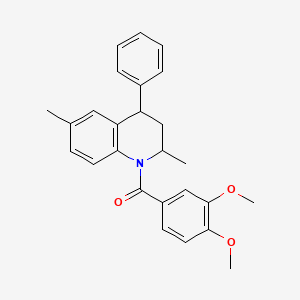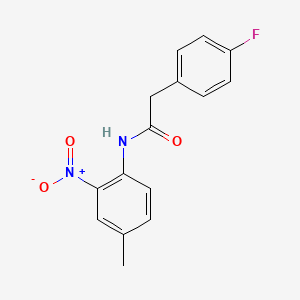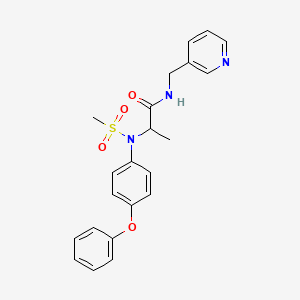
1-(3,4-dimethoxybenzoyl)-2,6-dimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline
Descripción general
Descripción
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives often involves complex cyclization and oxidation processes. For instance, the cyclization of specific dimethoxyphenyl-propionamide compounds does not yield the expected products but rather leads to dibenzocycloheptane derivatives through anodic oxidation processes (Carmody, Sainsbury, & Newton, 1980). Another example includes the Pummerer-type cyclization, which highlights the role of boron trifluoride diethyl etherate in enhancing cyclization yields, leading to the formation of specific tetrahydroisoquinoline derivatives (Saitoh et al., 2001).
Molecular Structure Analysis
The structure of tetrahydroquinoline derivatives is often elucidated through spectroscopic methods and X-ray crystallography. For instance, the molecular salt of a related tetrahydroimidazoisoquinoline compound was analyzed, revealing a twist–boat conformation in the tetrahydropyridine ring and the formation of centrosymmetric dimers in the crystal structure (Okmanov et al., 2019).
Chemical Reactions and Properties
Tetrahydroquinoline derivatives undergo various chemical reactions, including electrochemical oxidation, which leads to the formation of different isoquinolinium salts. These reactions are critical for understanding the chemical behavior and potential applications of these compounds (Carmody, Sainsbury, & Newton, 1980).
Physical Properties Analysis
The physical properties of tetrahydroquinoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are often determined using analytical techniques like X-ray crystallography and spectroscopy (Okmanov et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to undergo specific reactions, are essential for the synthesis and application of tetrahydroquinoline derivatives. Studies on their electrochemical oxidation and reactions with phosphites provide insights into their chemical behavior (Carmody, Sainsbury, & Newton, 1980; Kametani, Fujimoto, & Mizushima, 1975).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3,4-dimethoxyphenyl)-(2,6-dimethyl-4-phenyl-3,4-dihydro-2H-quinolin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO3/c1-17-10-12-23-22(14-17)21(19-8-6-5-7-9-19)15-18(2)27(23)26(28)20-11-13-24(29-3)25(16-20)30-4/h5-14,16,18,21H,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRMAOINXGBMTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(N1C(=O)C3=CC(=C(C=C3)OC)OC)C=CC(=C2)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzoyl)-2,6-dimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-bromo-3-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4020679.png)
![2,5-dimethyl-3-{3-[1-(2-propoxyethyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B4020681.png)

![1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(2,2-dimethylpropanoyl)piperazine](/img/structure/B4020706.png)
![5-[4-(benzyloxy)-3-methoxyphenyl]-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B4020710.png)
![N-[4-(diethylamino)phenyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B4020724.png)
![4-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(3-nitrophenyl)quinazoline](/img/structure/B4020726.png)
![N-(2,5-dimethoxyphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4020733.png)
![3-[(3-hydroxypiperidin-1-yl)methyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B4020738.png)
![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B4020740.png)
![3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4020757.png)
![4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B4020765.png)
![1-[({2-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]benzyl}amino)methyl]cyclohexanol](/img/structure/B4020769.png)